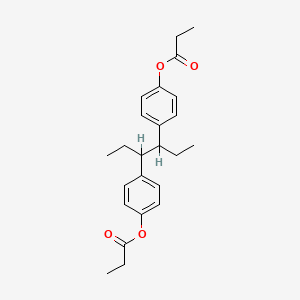

Hexestrol dipropionate

Übersicht

Beschreibung

Vorbereitungsmethoden

Hexestrol dipropionate is synthesized through the esterification of hexestrol with propionic acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process . Industrial production methods may involve similar esterification reactions but on a larger scale, ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Hexestrol dipropionate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound back to hexestrol or other reduced forms.

Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

Hexestrol dipropionate interacts with estrogen receptors, primarily estrogen receptor alpha and beta, influencing gene expression related to cell proliferation and differentiation. Its ability to modulate cellular processes makes it a valuable compound for studying estrogenic effects.

This compound has been investigated across several domains:

- Chemistry : Used as a model compound for studying the behavior of estrogens and their derivatives.

- Biology : Examined for its effects on cellular processes and interactions with estrogen receptors.

- Medicine : Historically utilized in hormonal therapies and as an antineoplastic agent.

Pharmacodynamics and Pharmacokinetics

This compound exhibits significant affinity for estrogen receptors, with approximately 302% of estradiol's affinity for ERα and 234% for ERβ. This high potency underscores its effectiveness in inducing physiological changes associated with estrogen.

Pharmacokinetics

Following intramuscular administration, this compound is rapidly absorbed, demonstrating a distribution consistent with lipophilic compounds. It undergoes hepatic metabolism, leading to the formation of active metabolites.

Case Study 1: Endocrine Disruption in Aquatic Species

A study on goldfish demonstrated that this compound could induce meiotic maturation through binding to membrane progestin receptors. This highlights its potential as an endocrine disruptor in aquatic environments.

| Compound | Induction of Oocyte Maturation |

|---|---|

| Hexestrol | Yes |

| Diethylstilbestrol Analog | Yes |

| Dimethyl Ether-Diethylstilbestrol | No |

Case Study 2: Hormonal Therapy in Clinical Settings

Clinical trials have shown that this compound effectively stimulates estrogenic responses in conditions such as amenorrhea and breast cancer while maintaining a favorable safety profile compared to other synthetic estrogens like diethylstilbestrol.

Industrial Applications

Due to its synthetic estrogen properties, this compound is valuable in the pharmaceutical industry for developing new compounds. Its unique chemical structure allows it to serve as a precursor in synthesizing other therapeutic agents.

Wirkmechanismus

Hexestrol dipropionate exerts its effects by binding to estrogen receptors in target tissues such as the uterus and vagina. This binding activates the transcription of multiple genes involved in the metabolism and secretion of potentially harmful xenobiotics, drugs, and endogenous compounds . The molecular targets include estrogen receptors and nuclear receptors involved in gene transcription .

Vergleich Mit ähnlichen Verbindungen

Hexestrol dipropionate is related to other esters of hexestrol, such as:

- Hexestrol diacetate

- Hexestrol dicaprylate

- Hexestrol diphosphate

Compared to these compounds, this compound has unique properties due to its specific esterification with propionic acid, which may influence its pharmacokinetics and biological activity.

Biologische Aktivität

Hexestrol dipropionate, a synthetic nonsteroidal estrogen, is an ester derivative of hexestrol and belongs to the stilbestrol group. It has been utilized in various clinical applications, particularly in hormone therapy and as an endocrine disruptor in animal studies. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and relevant case studies.

- IUPAC Name : Hexestrol 4,4'-dipropionate

- Molecular Formula :

- Molar Mass : 382.50 g/mol

- CAS Number : [72-33-3]

Pharmacodynamics

This compound exhibits significant affinity for estrogen receptors, with approximately 234% of estradiol's affinity for ERβ and 302% for ERα. This potency makes it one of the most effective nonsteroidal estrogens available. The biological effects include:

- Endometrial Proliferation : Similar to estradiol, this compound induces endometrial growth, with recommended doses ranging from 25 mg per cycle via intramuscular injection .

- Mammary Gland Development : In rodent models, hexestrol promotes mammary gland development comparable to other estrogens .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied primarily through intramuscular administration. Key findings include:

- Absorption and Distribution : Following injection, the compound is rapidly absorbed into systemic circulation, demonstrating a distribution pattern consistent with lipophilic compounds.

- Metabolism : this compound undergoes hepatic metabolism similar to other estrogens, leading to the formation of active metabolites that contribute to its biological effects .

Case Study 1: Endocrine Disruption in Fish

A study investigated the effects of this compound on goldfish oocyte maturation. The research demonstrated that hexestrol and its analogs could mimic progestin actions, inducing meiotic maturation in a concentration-dependent manner. This effect was mediated through binding to membrane progestin receptors (mPR-alpha), highlighting the compound's role as an endocrine disruptor .

| Compound | Induction of Oocyte Maturation |

|---|---|

| Hexestrol | Yes |

| DES Analog | Yes |

| Dimethyl Ether-DES | No |

Case Study 2: Hormonal Therapy

This compound has been used in hormonal therapy for conditions such as amenorrhea and breast cancer. Clinical trials have shown that it effectively stimulates estrogenic responses in target tissues while maintaining a favorable safety profile compared to other synthetic estrogens like diethylstilbestrol (DES) .

Summary of Findings

The biological activity of this compound reveals its significant role as a potent estrogenic agent with various applications in both clinical settings and research on endocrine disruption. Its high affinity for estrogen receptors and ability to induce physiological changes underscore its importance in hormonal therapies.

Eigenschaften

IUPAC Name |

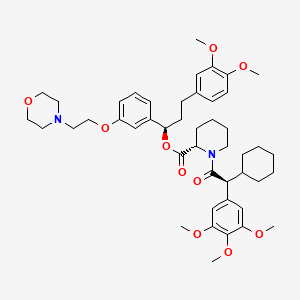

[4-[4-(4-propanoyloxyphenyl)hexan-3-yl]phenyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O4/c1-5-21(17-9-13-19(14-10-17)27-23(25)7-3)22(6-2)18-11-15-20(16-12-18)28-24(26)8-4/h9-16,21-22H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLYMVNJKHJFRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

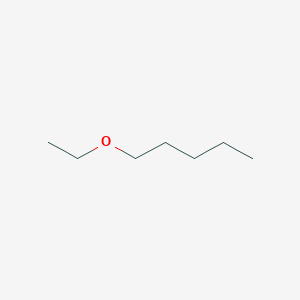

CCC(C1=CC=C(C=C1)OC(=O)CC)C(CC)C2=CC=C(C=C2)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40964036 | |

| Record name | (Hexane-3,4-diyl)di(4,1-phenylene) dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4825-53-0 | |

| Record name | Phenol, 4,4′-(1,2-diethyl-1,2-ethanediyl)bis-, 1,1′-dipropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4825-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(1,2-Diethylethylene)diphenyl dipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004825530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Hexane-3,4-diyl)di(4,1-phenylene) dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(1,2-diethylethylene)diphenyl dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What does the research tell us about how Hexestrol dipropionate affects male rats?

A1: The paper titled "Sex differences on the levels of urinary biomarkers in Wistar rats (4)Effects of this compound on the urinalysis data in male rats" [] investigates how administering this compound to male rats influences their urinary biomarker profile. This research helps us understand how this synthetic estrogen analog might alter physiological processes in male rats, potentially mimicking aspects of female physiology.

Q2: Why is comparing male and female urinary profiles important in scientific research?

A2: Understanding the baseline differences in urinary biomarkers between male and female rats is crucial for several reasons. [] It allows researchers to identify sex-specific variations in metabolism, excretion, and overall physiology. This knowledge is essential for:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.